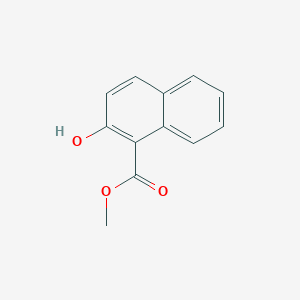
Methyl 2-hydroxy-1-naphthoate
概要
説明
“Methyl 2-hydroxy-1-naphthoate” is a chemical compound with the molecular formula C12H10O3 . It is also known by other names such as “methyl 2-hydroxynaphthalene-1-carboxylate” and "Methyl-2-hydroxy-1-naphthalene carboxylate" .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-1-naphthoate” derivatives and heterocyclic analogues can be achieved using a two-step approach. This short route employs a Heck coupling of a 2-halo-benzoate with methyl 3-butenoate followed by a Dieckmann cyclization, yielding the 1-hydroxynaphthalene-2-carboxylic acid derivatives in the multigram scale .Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-1-naphthoate” can be represented by the SMILES stringCOC(=O)C1=C(C=CC2=CC=CC=C21)O . The InChI code for this compound is InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 . Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-1-naphthoate” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 239 .科学的研究の応用
Inflammation Research
Methyl 2-hydroxy-1-naphthoate, also known as Methyl-1-hydroxy-2-naphthoate (MHNA), has been studied for its anti-inflammatory effects .
Method of Application
In a study, the anti-inflammatory effect of MHNA was evaluated in the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages . The release of nitric oxide (NO), interleukin-1beta (IL-1β) and interleukin-6 (IL-6) were detected by the Griess reagent and ELISA methods. The protein expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) were examined by Western blotting. The mRNA expressions of IL-1β, IL-6, iNOS and COX-2 were determined by real-time PCR .
Results
MHNA significantly inhibited the release of NO, IL-1β and IL-6 as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages. It also inhibited the mRNA expression of iNOS, COX-2, IL-1β and IL-6 .
Organic Chemistry
Methyl 2-hydroxy-1-naphthoate is used as a starting reagent in the synthesis of axially chiral benzimidazole derivatives . It may also be employed in the synthesis of aza-mollugin derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Anti-carcinogenic Compound Synthesis
Methyl 2-hydroxy-1-naphthoate has been used as a precursor for the synthesis of anti-carcinogenic compounds .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Aza-mollugin Derivatives Synthesis
Methyl 2-hydroxy-1-naphthoate may also be employed in the synthesis of aza-mollugin derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Axially Chiral Benzimidazole Derivatives
Methyl 2-hydroxy-1-naphthoate may be used as a starting reagent for the synthesis of axially chiral benzimidazole derivatives .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Synthesis of Anti-carcinogenic Compounds
Methyl 2-hydroxy-1-naphthoate has been used as a precursor for the synthesis of anti-carcinogenic compounds .
Results
The results or outcomes obtained from these syntheses, including any quantitative data or statistical analyses, are not provided in the sources .
Safety And Hazards
特性
IUPAC Name |
methyl 2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEENMPKUUNPLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344651 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-1-naphthoate | |
CAS RN |
947-65-9 | |
| Record name | Methyl 2-hydroxy-1-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


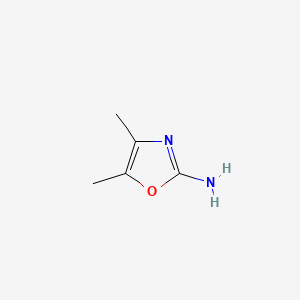
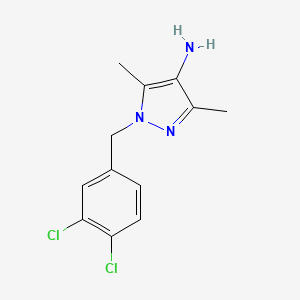
![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
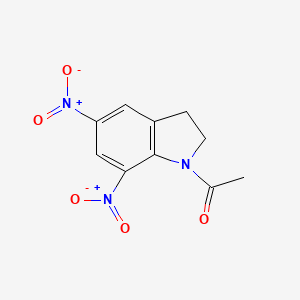



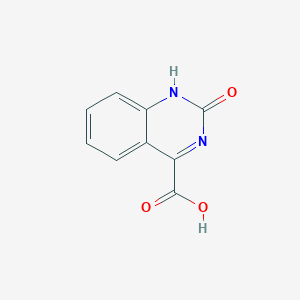
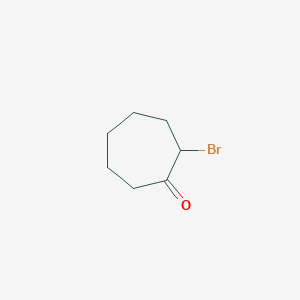


![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)